Ido-IN-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ido-IN-1 is a potent indoleamine 2,3-dioxygenase (IDO) inhibitor . IDO1 is a heme enzyme that catalyzes the oxidation of L-tryptophan . Functionally, IDO1 has played a pivotal role in cancer immune escape via catalyzing the initial step of the kynurenine pathway, and overexpression of IDO1 is also associated with poor prognosis in various cancers .

Molecular Structure Analysis

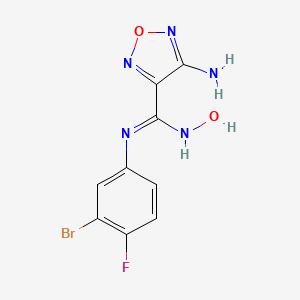

The molecular weight of Ido-IN-1 is 316.09 and its molecular formula is C9H7BrFN5O2 .

Chemical Reactions Analysis

IDO1 catalyzes the initial oxidation of L-tryptophan (L-Trp) and induces the accumulation of kynurenine metabolites . These metabolites lead to the suppression of T-cell and are responsible for tumor cells to escape the monitoring and clearance of the immune system .

Physical And Chemical Properties Analysis

Ido-IN-1 is a potent indoleamine 2,3-dioxygenase (IDO) inhibitor with an IC50 of 59 nM . It is a potent (HeLa IC50 =12 nM) inhibitor of IDO .

Applications De Recherche Scientifique

Cancer Immunotherapy

Indoleamine 2,3-dioxygenase 1 (IDO1), the target of Ido-IN-1, plays a pivotal role in cancer immune escape via catalyzing the initial step of the kynurenine pathway . Overexpression of IDO1 is associated with poor prognosis in various cancers . Inhibitors of IDO1, such as Ido-IN-1, are being assessed in clinical trials for cancer immunotherapy .

Combination Therapy for Cancer

Combining IDO1 inhibitors with standard chemo or radiotherapy could be an effective approach to overcome tumor-induced immunosuppression . This combination therapy could strengthen the anti-tumor immune response and restore the functions of the immune system to distinguish and eliminate tumor cells .

Infection Control

IDO1 plays a crucial role in immunoregulation during infection . The production of IFN-gamma and induction of IDO1 represent important antimicrobial mechanisms. Degradation and depletion of tryptophan by IDO1 inhibits the growth of viruses, bacteria, and parasites .

Pregnancy

IDO1 also plays a complex role in immunoregulation during pregnancy . It helps in maintaining immune tolerance, which is crucial for a successful pregnancy .

Autoimmunity

IDO1 is involved in immunoregulation during autoimmunity . By depleting tryptophan in the microenvironment, IDO1 can inhibit the proliferation of effector T cells, which could potentially be used to treat autoimmune diseases .

Transplantation

IDO1 plays a role in immunoregulation during transplantation . It can help in preventing transplant rejection by modulating the immune response .

Mécanisme D'action

Target of Action

Ido-IN-1 primarily targets the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a monomeric heme-containing enzyme that plays a pivotal role in the kynurenine pathway of tryptophan metabolism . It is considered an authentic immune regulator and represents one of the promising drug targets for tumor immunotherapy .

Mode of Action

Ido-IN-1 interacts with IDO1, inhibiting its enzymatic activity . The inhibition of IDO1 by Ido-IN-1 prevents the conversion of tryptophan into kynurenine . This action disrupts the normal functioning of the kynurenine pathway, leading to changes in the immune response .

Biochemical Pathways

The primary biochemical pathway affected by Ido-IN-1 is the kynurenine pathway . IDO1 catalyzes the first and rate-limiting step of this pathway, converting tryptophan into kynurenine . By inhibiting IDO1, Ido-IN-1 disrupts this pathway, leading to a decrease in kynurenine production and an increase in tryptophan availability .

Result of Action

The inhibition of IDO1 by Ido-IN-1 leads to several molecular and cellular effects. It suppresses the functions of effector T and natural killer cells, induces T-cell apoptosis , and enhances T-regulatory cell activity . These effects contribute to the immunosuppressive role of IDO1, which is exploited by cancer cells for immune evasion .

Action Environment

The action of Ido-IN-1 can be influenced by various environmental factors. For instance, the expression of IDO1 can be up-regulated by the interaction of its surface CD80/86 with immune checkpoint molecules such as PD-1 and CTLA4 expressed on the surface of Tregs . Additionally, the role of IDO1 in tumorigenesis is context-dependent on host and tumor interaction . Therefore, the efficacy and stability of Ido-IN-1 can vary depending on these and other environmental factors.

Safety and Hazards

Orientations Futures

Several small-molecule candidates and peptide vaccines are currently being assessed in clinical trials . Furthermore, the “proteolysis targeting chimera” (PROTAC) technology has also been successfully used in the development of IDO1 degraders, providing novel therapeutics for cancers . This review may provide a comprehensive and updated overview on IDO1 inhibitors and their therapeutic potentials .

Propriétés

IUPAC Name |

4-amino-N'-(3-bromo-4-fluorophenyl)-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrFN5O2/c10-5-3-4(1-2-6(5)11)13-9(14-17)7-8(12)16-18-15-7/h1-3,17H,(H2,12,16)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORHZJUSHZUCMKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C(C2=NON=C2N)NO)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrFN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ido-IN-1 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide](/img/structure/B607977.png)

![2-[[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetonitrile](/img/structure/B607979.png)